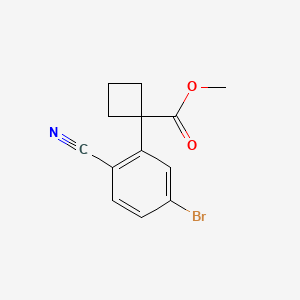![molecular formula C14H13N3O B15301599 4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B15301599.png)
4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C14H13N3O. It is a derivative of benzonitrile and pyridine, featuring an aminopyridinyl group and a dimethylbenzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile typically involves the reaction of 5-aminopyridine with 3,5-dimethylbenzonitrile under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted products with different functional groups replacing the aminopyridinyl group.
Applications De Recherche Scientifique
4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridinyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This compound may also modulate signaling pathways and biochemical processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-Aminopyridin-2-yl)oxy]benzonitrile
- 2-{4-[(5-aminopyridin-2-yl)oxy]phenyl}acetonitrile
- N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide
Uniqueness
4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile is unique due to its specific substitution pattern and the presence of both aminopyridinyl and dimethylbenzonitrile groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
4-(5-aminopyridin-2-yl)oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C14H13N3O/c1-9-5-11(7-15)6-10(2)14(9)18-13-4-3-12(16)8-17-13/h3-6,8H,16H2,1-2H3 |
Clé InChI |
QNUDYQFOMGICDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC2=NC=C(C=C2)N)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)





![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)


![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)

![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)

